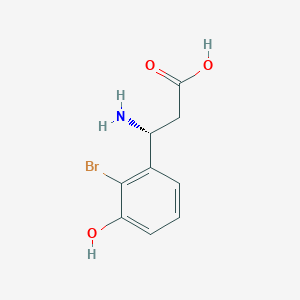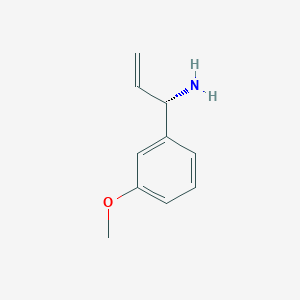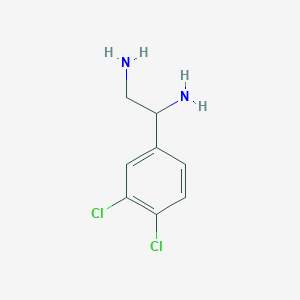
(R)-3-Neopentylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Neopentylmorpholine is a chiral morpholine derivative characterized by the presence of a neopentyl group attached to the nitrogen atom of the morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Neopentylmorpholine typically involves the reaction of morpholine with neopentyl halides under basic conditions. One common method is the nucleophilic substitution reaction where morpholine reacts with neopentyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of ®-3-Neopentylmorpholine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Neopentylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The neopentyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Neopentyl bromide in the presence of a base like sodium hydride in DMF.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Various substituted morpholine compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
®-3-Neopentylmorpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-3-Neopentylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it can inhibit enzyme activity by occupying the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular interactions depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-Neopentylmorpholine: The enantiomer of ®-3-Neopentylmorpholine with similar structural features but different stereochemistry.
N-Neopentylpiperidine: A structurally related compound with a piperidine ring instead of a morpholine ring.
N-Neopentylpyrrolidine: Another related compound with a pyrrolidine ring.
Uniqueness
®-3-Neopentylmorpholine is unique due to its chiral nature and the presence of the neopentyl group, which imparts distinct steric and electronic properties. These features make it a valuable compound for studying stereochemistry and for use in asymmetric synthesis and chiral catalysis.
Eigenschaften
Molekularformel |
C9H19NO |
|---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
(3R)-3-(2,2-dimethylpropyl)morpholine |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)6-8-7-11-5-4-10-8/h8,10H,4-7H2,1-3H3/t8-/m1/s1 |
InChI-Schlüssel |
MSLLFXJTFRBPNM-MRVPVSSYSA-N |
Isomerische SMILES |
CC(C)(C)C[C@@H]1COCCN1 |
Kanonische SMILES |
CC(C)(C)CC1COCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-YL)propanoate](/img/structure/B13050558.png)






